3,4-dimethyl-N-(pyridin-3-yl)benzamide
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Overview
Description
3,4-dimethyl-N-(pyridin-3-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzene ring substituted with two methyl groups at the 3 and 4 positions, and an amide group attached to a pyridine ring at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(pyridin-3-yl)benzamide typically involves the reaction of 3,4-dimethylbenzoic acid with pyridin-3-ylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) in the presence of a catalyst.
Major Products Formed
Oxidation: 3,4-dimethylbenzoic acid derivatives.
Reduction: 3,4-dimethyl-N-(pyridin-3-yl)benzylamine.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3,4-dimethyl-N-(pyridin-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-3-(pyridin-3-yl)pyrimidin-2-yl)aminophenyl-piperidine-4-carboxamide
- N-(pyridin-4-yl)pyridin-4-amine
- 3,3-dimethyl-1-(pyridin-3-yl)butan-2-one oxime
Uniqueness
3,4-dimethyl-N-(pyridin-3-yl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of a pyridine ring. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3,4-dimethyl-N-pyridin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-5-6-12(8-11(10)2)14(17)16-13-4-3-7-15-9-13/h3-9H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMRCTVGDIKWJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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